molecular formula C20H23N3O4 B2417033 [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate CAS No. 926159-92-4

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate

Cat. No.: B2417033
CAS No.: 926159-92-4
M. Wt: 369.421
InChI Key: WEIBBBKCNUCMLW-UHFFFAOYSA-N
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Description

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-cyanocyclohexylamine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with (Z)-2-acetamido-3-phenylprop-2-enoic acid under specific conditions to yield the final product. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of [2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    1-cyanocyclohexaneacetic acid: An intermediate in the synthesis of gabapentin.

    Gabapentin: A well-known anticonvulsant and analgesic.

    Pregabalin: Another anticonvulsant with similar structure and function to gabapentin.

Uniqueness

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (Z)-2-acetamido-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-15(24)22-17(12-16-8-4-2-5-9-16)19(26)27-13-18(25)23-20(14-21)10-6-3-7-11-20/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H,22,24)(H,23,25)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIBBBKCNUCMLW-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)OCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)OCC(=O)NC2(CCCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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